molecular formula C21H20N4S B11299359 N-(2,3-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine

N-(2,3-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine

Cat. No.: B11299359
M. Wt: 360.5 g/mol
InChI Key: CMQHQAVOYSTFPA-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines This compound is characterized by the presence of a dimethylphenyl group, a methylsulfanylphenyl group, and an imidazo[1,2-a]pyrazin-3-amine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dimethylphenyl group: This step often involves a Friedel-Crafts alkylation reaction using 2,3-dimethylbenzene and a suitable catalyst.

    Attachment of the methylsulfanylphenyl group: This can be done via a nucleophilic substitution reaction where a methylsulfanyl group is introduced to the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazo[1,2-a]pyrazine core can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazo[1,2-a]pyrazine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-4-methoxybenzenesulfonamide
  • N-(2,3-dimethylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide

Uniqueness

N-(2,3-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine is unique due to its specific structural features, such as the combination of dimethylphenyl and methylsulfanylphenyl groups with the imidazo[1,2-a]pyrazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H20N4S

Molecular Weight

360.5 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C21H20N4S/c1-14-5-4-6-18(15(14)2)23-21-20(16-7-9-17(26-3)10-8-16)24-19-13-22-11-12-25(19)21/h4-13,23H,1-3H3

InChI Key

CMQHQAVOYSTFPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC2=C(N=C3N2C=CN=C3)C4=CC=C(C=C4)SC)C

Origin of Product

United States

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